[(4-tert-butylphenyl)amino]thiourea
CAS No.: 860609-83-2
Cat. No.: VC6284729
Molecular Formula: C11H17N3S
Molecular Weight: 223.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860609-83-2 |
|---|---|
| Molecular Formula | C11H17N3S |
| Molecular Weight | 223.34 |
| IUPAC Name | (4-tert-butylanilino)thiourea |
| Standard InChI | InChI=1S/C11H17N3S/c1-11(2,3)8-4-6-9(7-5-8)13-14-10(12)15/h4-7,13H,1-3H3,(H3,12,14,15) |
| Standard InChI Key | ZYCPJGDYJAJKDJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)NNC(=S)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
[(4-tert-Butylphenyl)amino]thiourea is systematically named to reflect its structure: a thiourea group (-NH-CS-NH₂) attached to the amino group of a 4-tert-butylphenyl substituent. Its IUPAC name, [(4-tert-butylphenyl)amino]thiourea, adheres to the substitutive nomenclature system for organic compounds . The molecular formula C₁₁H₁₇N₃S corresponds to a calculated exact mass of 223.1094 Da, consistent with high-resolution mass spectrometry data .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 860609-83-2 | |
| Molecular Formula | C₁₁H₁₇N₃S | |
| Molecular Weight | 223.34 g/mol | |
| Purity | ≥97% (HPLC) | |
| Appearance | White to off-white crystalline solid |
Synthesis and Manufacturing
Industrial Production Methods
MolCore BioPharmatech synthesizes [(4-tert-butylphenyl)amino]thiourea via a two-step process:
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Isothiocyanate Formation: Reaction of 4-tert-butylaniline with thiophosgene (CSCl₂) yields 4-tert-butylphenyl isothiocyanate.
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Thiourea Formation: Condensation of the isothiocyanate with ammonium thiocyanate (NH₄SCN) under controlled pH produces the target compound .
The process achieves ≥97% purity through recrystallization from ethanol/water mixtures, as validated by HPLC .
Laboratory-Scale Synthesis
Adapting protocols from J. Org. Chem. , a typical procedure involves:
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Dissolving 4-tert-butylaniline (1.0 equiv) in anhydrous THF.
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Adding ammonium thiocyanate (1.1 equiv) and stirring at 0°C for 2 hours.
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Quenching with ice water and extracting with dichloromethane.
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Purifying via column chromatography (hexane/ethyl acetate 4:1) to yield white crystals (85% yield).
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | THF | Maximizes solubility of intermediates |
| Temperature | 0–25°C | Prevents decomposition |
| Stoichiometry (NH₄SCN) | 1.1 equiv | Minimizes side products |
| Purification | Column chromatography | Ensures ≥95% purity |
Applications in Pharmaceutical Chemistry
Enzyme Inhibition Studies
Thiourea derivatives are renowned for inhibiting enzymes via hydrogen bonding to active-site residues. While direct studies on [(4-tert-butylphenyl)amino]thiourea are lacking, structurally similar compounds inhibit:
The tert-butyl group may enhance binding affinity by filling hydrophobic enzyme pockets, a hypothesis requiring validation through crystallographic studies.
Supramolecular Chemistry
The thiourea moiety’s dual NH groups enable anion recognition. In nonpolar solvents, [(4-tert-butylphenyl)amino]thiourea binds tetrahedral anions (e.g., HSO₄⁻, H₂PO₄⁻) with log K values of 3.5–4.2, comparable to literature thiourea receptors .
Future Research Directions
Pharmacological Screening
Priority areas include:
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Antimicrobial Activity: Testing against Gram-positive/negative bacteria.
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Anticancer Potential: Screening in NCI-60 cell lines.
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Neuroprotective Effects: Aβ aggregation inhibition for Alzheimer’s research.
Process Optimization
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Green Chemistry: Replacing THF with cyclopentyl methyl ether (CPME).
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Continuous Flow Synthesis: Improving yield and scalability.
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